Hythiemoside A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

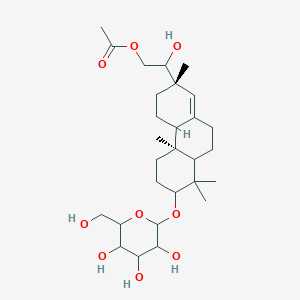

Molecular Formula |

C28H46O9 |

|---|---|

Molecular Weight |

526.7 g/mol |

IUPAC Name |

[2-[(2S,4bS)-2,4b,8,8-tetramethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate |

InChI |

InChI=1S/C28H46O9/c1-15(30)35-14-20(31)27(4)10-8-17-16(12-27)6-7-19-26(2,3)21(9-11-28(17,19)5)37-25-24(34)23(33)22(32)18(13-29)36-25/h12,17-25,29,31-34H,6-11,13-14H2,1-5H3/t17?,18?,19?,20?,21?,22?,23?,24?,25?,27-,28-/m0/s1 |

InChI Key |

ITRHSIFUIWDEGO-XJVPYHKCSA-N |

Isomeric SMILES |

CC(=O)OCC([C@]1(CCC2C(=C1)CCC3[C@]2(CCC(C3(C)C)OC4C(C(C(C(O4)CO)O)O)O)C)C)O |

Canonical SMILES |

CC(=O)OCC(C1(CCC2C(=C1)CCC3C2(CCC(C3(C)C)OC4C(C(C(C(O4)CO)O)O)O)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Hythiemoside A: A Technical Guide to Isolation, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hythiemoside A, an ent-pimarane diterpenoid glycoside isolated from Siegesbeckia orientalis, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the isolation and characterization of this compound, including detailed experimental protocols and spectroscopic data. Furthermore, this document explores the prospective anti-inflammatory activity of this compound, postulating its mechanism of action through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. This whitepaper is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Introduction

Siegesbeckia orientalis L., commonly known as St. Paul's Wort, is a medicinal plant with a long history of use in traditional medicine for the treatment of various inflammatory conditions, including arthritis and rheumatism. The therapeutic effects of this plant are attributed to its rich phytochemical composition, particularly diterpenoids and sesquiterpenoids. Among these, the ent-pimarane diterpenoids are a significant class of compounds that have demonstrated a range of biological activities.

This compound is a known ent-pimarane-type diterpenoid glycoside that has been isolated from the aerial parts of Siegesbeckia orientalis. Its structural complexity and potential bioactivity make it a compound of interest for further investigation and drug development. This guide aims to provide a detailed technical overview of the isolation of this compound, its structural elucidation, and its potential anti-inflammatory mechanisms.

Isolation of this compound from Siegesbeckia orientalis

The isolation of this compound from Siegesbeckia orientalis is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a representative procedure based on established methods for the isolation of ent-pimarane diterpenoids from this plant species.

Experimental Protocol: Isolation and Purification

2.1.1. Plant Material

The aerial parts of Siegesbeckia orientalis are collected and air-dried in the shade. The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

2.1.2. Extraction

The powdered plant material (typically several kilograms) is subjected to reflux extraction with 90% ethanol.[1] This process is usually repeated multiple times to ensure exhaustive extraction of the secondary metabolites. The ethanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

2.1.3. Fractionation

The crude ethanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. This liquid-liquid partitioning separates the compounds based on their polarity. The ent-pimarane diterpenoids, including this compound, are typically enriched in the ethyl acetate and n-butanol fractions.

2.1.4. Chromatographic Purification

The bioactive fractions (ethyl acetate and/or n-butanol) are subjected to a series of chromatographic techniques to isolate the individual compounds.

-

Silica (B1680970) Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of petroleum ether and ethyl acetate.[1] This initial separation yields several sub-fractions.

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column using methanol (B129727) as the mobile phase. This step is effective in removing pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient system. This allows for the isolation of this compound in high purity.

Visualization of the Isolation Workflow

References

Hythiemoside A: A Technical Guide to its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hythiemoside A, an ent-pimarane diterpenoid glycoside, is a specialized metabolite isolated from the medicinal plant Siegesbeckia orientalis L. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its natural origin and putative biosynthetic pathway. While specific enzymatic steps for this compound biosynthesis are yet to be fully elucidated, this document outlines a plausible pathway based on established principles of diterpenoid biosynthesis in plants. Furthermore, this guide presents quantitative data on related diterpenoids found in S. orientalis to provide a context for potential yields and includes a detailed, representative protocol for the isolation and purification of diterpenoid glycosides from this plant species. The information is intended to serve as a valuable resource for researchers interested in the natural product chemistry, biosynthesis, and potential therapeutic applications of this compound.

Natural Source

This compound is a naturally occurring compound found in the plant Siegesbeckia orientalis L., a member of the Asteraceae family. This herb has a long history of use in traditional medicine in various cultures. The aerial parts of S. orientalis are known to produce a diverse array of secondary metabolites, including various pimarane-type diterpenoids.

Quantitative Analysis of Diterpenoids in Siegesbeckia orientalis

Table 1: Content of Major Diterpenoids in Siegesbeckia orientalis [1][2]

| Compound | Content Range (mg/g of dry plant material) |

| Kirenol | 0 - 5.77 |

| Darutoside | 0.82 - 5.48 |

| Darutigenol (B197986) | 0.37 - 3.18 |

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been experimentally determined. However, based on the well-established pathways of terpenoid biosynthesis in plants, a putative pathway can be proposed. The biosynthesis of this ent-pimarane diterpenoid glycoside likely involves three key stages: the formation of the universal diterpene precursor, the cyclization and modification of the diterpene skeleton, and the final glycosylation step.

Stage 1: Formation of Geranylgeranyl Pyrophosphate (GGPP)

The biosynthesis of all diterpenoids begins with the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP). In plants, GGPP is synthesized through the methylerythritol phosphate (B84403) (MEP) pathway, which takes place in the plastids. The MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Three molecules of IPP and one molecule of DMAPP are then sequentially condensed by GGPP synthase to yield GGPP.

Stage 2: Formation and Modification of the ent-Pimarane Skeleton

The formation of the characteristic tricyclic ent-pimarane skeleton of this compound from the linear GGPP precursor is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). This process typically involves a two-step cyclization reaction.

-

Protonation-initiated cyclization: A Class II diTPS, likely an ent-copalyl diphosphate (B83284) synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

-

Ionization-initiated cyclization: A Class I diTPS, a kaurene synthase-like (KSL) enzyme, then facilitates the ionization of the diphosphate group from ent-CPP, followed by a second cyclization and rearrangement to form the final ent-pimarane skeleton.

Following the formation of the basic diterpene scaffold, a series of post-cyclization modifications, primarily hydroxylations, are carried out by cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for introducing hydroxyl groups at specific positions on the pimarane (B1242903) ring structure, leading to the aglycone precursor of this compound.

Stage 3: Glycosylation

The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the hydroxylated ent-pimarane aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT). These enzymes transfer a sugar molecule, typically glucose, from an activated sugar donor, such as UDP-glucose, to a specific hydroxyl group on the aglycone, forming the final glycoside product, this compound.

Diagram of the Putative Biosynthetic Pathway of this compound

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols

While a specific protocol for this compound is not available, the following is a representative, detailed methodology for the extraction and isolation of diterpenoids from Siegesbeckia orientalis, adapted from a study on the isolation of ent-kaurane diterpenes from the same plant[3]. This protocol can serve as a starting point for the targeted isolation of this compound.

Plant Material

The aerial parts of Siegesbeckia orientalis are collected and air-dried in the shade. The dried material is then pulverized into a coarse powder.

Extraction

-

The powdered plant material (e.g., 20 kg) is subjected to reflux extraction with 90% ethanol (B145695) (e.g., 80 L) for 5 hours. This process is repeated three times to ensure exhaustive extraction.

-

The ethanol extracts are combined and concentrated under reduced pressure at a temperature of 55°C to yield a crude extract.

-

The crude extract is then suspended in water and partitioned successively with a non-polar solvent such as petroleum ether, followed by a solvent of intermediate polarity like ethyl acetate (B1210297). The diterpenoids are expected to be enriched in the ethyl acetate fraction.

Isolation and Purification

-

The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system is employed, starting with a non-polar solvent system (e.g., petroleum ether-ethyl acetate, 10:0 v/v) and gradually increasing the polarity to 100% ethyl acetate (0:1 v/v).

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

-

The combined fractions containing the compounds of interest are further purified using semi-preparative high-performance liquid chromatography (HPLC).

-

A C18 column is typically used with a gradient elution of water and acetonitrile (B52724) or methanol. The flow rate and gradient are optimized based on the separation of the target compounds.

-

The purity of the isolated compounds is assessed by analytical HPLC, and their structures are elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Workflow for Isolation of Diterpenoids from S. orientalis

Caption: General workflow for the isolation of diterpenoids.

Conclusion

This compound represents an interesting example of the chemical diversity found within the plant kingdom. While its natural source has been identified as Siegesbeckia orientalis, the specific details of its biosynthesis are yet to be fully unraveled. The proposed biosynthetic pathway, based on current knowledge of diterpenoid formation, provides a solid framework for future research aimed at identifying and characterizing the specific enzymes involved. The provided experimental protocol offers a practical starting point for the isolation of this compound and other related diterpenoids for further chemical and biological investigation. A deeper understanding of the biosynthesis of this compound could pave the way for its biotechnological production through metabolic engineering, ensuring a sustainable supply for potential therapeutic applications. Further research is warranted to explore the full pharmacological potential of this natural product.

References

Hythiemoside A: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hythiemoside A, an ent-pimarane glucoside, is a natural product isolated from Siegesbeckia orientalis L., a plant with a history of use in traditional medicine. As a member of the diterpenoid family, this compound possesses a complex chemical structure that holds potential for novel therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation, characterization, and potential biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

The physical and chemical properties of this compound have been characterized through various analytical techniques. While some data is derived from experimental studies, other parameters are based on computational predictions. A summary of these properties is presented in the table below for clear reference.

| Property | Value | Source |

| Chemical Formula | C₂₈H₄₆O₉ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 526.66 g/mol | --INVALID-LINK-- |

| CAS Number | 853267-91-1 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White amorphous powder | Inferred from related compounds |

| Solubility | Soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate. | Inferred from related compounds |

| Storage | Powder: -20°C for 2 years; In DMSO: 4°C for 2 weeks, -80°C for 6 months | --INVALID-LINK-- |

Experimental Protocols

Isolation and Structure Elucidation of this compound

The isolation and structural characterization of this compound from Siegesbeckia orientalis L. involves a multi-step process combining chromatographic separation and spectroscopic analysis.

1. Extraction:

-

The dried and powdered aerial parts of Siegesbeckia orientalis L. are extracted with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature.

-

The resulting crude extract is then concentrated under reduced pressure to yield a residue.

2. Chromatographic Separation:

-

The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents, such as a chloroform-methanol mixture, to separate fractions based on polarity.

-

Fractions containing compounds of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a C18 column.

3. Structure Elucidation: The chemical structure of this compound is determined using a combination of the following spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR spectroscopy provides information about the number and types of protons and their neighboring atoms.

-

¹³C-NMR spectroscopy reveals the number and types of carbon atoms in the molecule.

-

2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and glycosidic linkages.

Potential Biological Activities and Investigation Protocols

While specific biological activities for this compound are not yet extensively documented, related ent-pimarane diterpenoids isolated from Siegesbeckia species have demonstrated promising anti-inflammatory and antibacterial properties. The following protocols describe how these activities could be assessed for this compound.

Anti-inflammatory Activity Assay

The anti-inflammatory potential of this compound can be evaluated by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitrite (B80452) Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is calculated from a sodium nitrite standard curve. The inhibitory effect of this compound on NO production is then determined.

Antibacterial Activity Assay

The antibacterial activity of this compound can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Methodology:

-

Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.

-

Inoculum Preparation: Bacterial cultures are grown to the logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in Mueller-Hinton broth.

-

Serial Dilution: this compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound represents a promising natural product with a diterpenoid scaffold that warrants further investigation. This guide provides a foundational understanding of its physicochemical properties and outlines detailed protocols for its study. The potential for anti-inflammatory and antibacterial activities, based on related compounds, suggests that this compound could be a valuable lead compound in the development of new therapeutic agents. Further research is necessary to fully elucidate its biological mechanisms and pharmacological profile.

Spectroscopic and Structural Analysis of Hythiemoside A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies pertinent to Hythiemoside A, a naturally occurring diterpenoid glycoside. This compound, isolated from Siegesbeckia orientalis L., belongs to the ent-pimarane class of diterpenoids. The structural elucidation of such natural products is fundamentally reliant on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While the specific raw data from the primary literature—Phan Minh Giang, Phan Tong Son, & Hideaki Otsuka. (2005). ent-pimarane-type diterpenoids from Siegesbeckia orientalis L. Chemical & Pharmaceutical Bulletin, 53(2), 232-234—could not be accessed for this guide, the following sections detail the expected data presentation and the experimental protocols typically employed for the characterization of a compound like this compound.

Data Presentation

The spectroscopic data for this compound would be systematically organized into tables to facilitate clear interpretation and comparison.

Table 1: ¹H NMR Spectroscopic Data

This table would detail the proton NMR spectral assignments for this compound. The data is typically acquired in a deuterated solvent (e.g., CDCl₃, MeOD, or Pyridine-d₅) at a specific frequency (e.g., 500 MHz).

| Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| Data unavailable | Data unavailable | Data unavailable | Data unavailable |

| ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data

This table would present the carbon-13 NMR spectral assignments for this compound, recorded in a specified deuterated solvent at a particular frequency (e.g., 125 MHz).

| Position | Chemical Shift (δ ppm) |

| Data unavailable | Data unavailable |

| ... | ... |

Table 3: Infrared (IR) Spectroscopic Data

The IR spectrum provides information about the functional groups present in the molecule. The data is typically recorded as a thin film or in a KBr pellet.

| Wavenumber (cm⁻¹) | Assignment |

| Data unavailable | Data unavailable |

| ... | ... |

Table 4: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

| Ion | m/z |

| Data unavailable | Data unavailable |

| ... | ... |

Experimental Protocols

The following are detailed methodologies representative of those used for the spectroscopic analysis of natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A precisely weighed sample of purified this compound (typically 1-5 mg) is dissolved in an appropriate deuterated solvent (e.g., 0.5 mL of CDCl₃ or MeOD) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., Bruker Avance 500 MHz or Jeol ECA-500).

-

¹H NMR Acquisition: Proton spectra are acquired at a specific temperature (e.g., 25 °C). A typical experiment involves a 30° pulse width, a spectral width of 10-15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse sequence. A larger spectral width (e.g., 0-220 ppm) is used. A greater number of scans are typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

2D NMR Experiments: To aid in the complete structural assignment, various two-dimensional NMR experiments are often performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the dried sample is either dissolved in a volatile solvent and deposited as a thin film on a salt plate (e.g., NaCl or KBr) or finely ground with potassium bromide (KBr) powder and pressed into a thin pellet.

-

Instrumentation: The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: The sample solution is infused into the ion source. The instrument is operated in either positive or negative ion mode, depending on the nature of the analyte. The mass-to-charge ratio (m/z) of the ions is measured with high accuracy, allowing for the determination of the elemental composition.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound using spectroscopic methods.

Caption: Workflow for Natural Product Spectroscopic Analysis.

An In-depth Technical Guide to Hythiemoside A: Discovery, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hythiemoside A, a naturally occurring diterpenoid glycoside, has been isolated from the traditional medicinal plant Siegesbeckia orientalis L. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. Detailed experimental protocols for its isolation, as well as a summary of its known spectroscopic data, are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Siegesbeckia orientalis L., a plant with a long history of use in traditional medicine, is a rich source of bioactive secondary metabolites. Among these are various diterpenoids, a class of compounds known for their diverse pharmacological activities. In 2005, a research group led by Matsuda reported the isolation and structure elucidation of a new ent-pimarane diterpenoid glycoside, named this compound, from the aerial parts of this plant. This discovery has opened avenues for further investigation into its potential therapeutic applications.

Discovery and History

This compound was first isolated from the aerial parts of Siegesbeckia orientalis L. (Asteraceae) by a team of Japanese researchers. The discovery was part of a broader investigation into the chemical constituents of this plant, which is used in traditional medicine to treat various ailments. The isolation and structural characterization of this compound, along with a related compound, Hythiemoside B, were first reported in the February 2005 issue of the Chemical & Pharmaceutical Bulletin.

The structure of this compound was determined to be (3α,5β,9β,10α,13α,15R)-3-(β-D-Glucopyranosyloxy)-15-hydroxypimar-8(14)-en-16-yl acetate (B1210297). This was established through a combination of spectroscopic techniques, including one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₈H₄₆O₉ |

| Molecular Weight | 526.66 g/mol |

| CAS Number | 853267-91-1 |

| Appearance | Amorphous Powder |

| Source | Siegesbeckia orientalis L. |

Experimental Protocols

Isolation of this compound

The following is a generalized experimental protocol for the isolation of this compound from Siegesbeckia orientalis L., based on typical methods for isolating diterpenoid glycosides from plant materials.

Diagram of the Isolation Workflow:

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and powdered aerial parts of Siegesbeckia orientalis L. are extracted with methanol (B129727) (MeOH) at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of the compounds.

-

Concentration and Partitioning: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned successively with ethyl acetate (EtOAc).

-

Fractionation: The EtOAc-soluble fraction, which contains the diterpenoids, is subjected to column chromatography on silica (B1680970) gel.

-

Purification: The column is eluted with a gradient of chloroform-methanol (CHCl₃-MeOH) to separate the components based on polarity. Fractions containing this compound are identified by thin-layer chromatography (TLC).

-

Further Purification: The fractions enriched with this compound are further purified by open column chromatography on octadecylsilanized (ODS) silica gel.

-

Final Purification: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound as an amorphous powder.

Spectroscopic Data

The structural elucidation of this compound was accomplished through the analysis of its spectroscopic data. The following tables summarize the key ¹H and ¹³C NMR chemical shifts.

¹H NMR Spectroscopic Data (500 MHz, C₅D₅N)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1α | 0.85 | m | |

| 1β | 1.65 | m | |

| 2α | 1.55 | m | |

| 2β | 2.15 | m | |

| 3α | 4.15 | m | |

| 5α | 1.10 | d | 11.0 |

| 6α | 1.50 | m | |

| 6β | 1.60 | m | |

| 7α | 1.95 | m | |

| 7β | 2.10 | m | |

| 9α | 1.70 | m | |

| 11α | 1.40 | m | |

| 11β | 1.50 | m | |

| 12α | 1.60 | m | |

| 12β | 1.75 | m | |

| 14 | 5.40 | br s | |

| 15 | 4.80 | dd | 10.0, 2.5 |

| 16a | 4.35 | dd | 11.0, 2.5 |

| 16b | 4.25 | dd | 11.0, 10.0 |

| 17 | 0.90 | s | |

| 18 | 0.80 | s | |

| 19 | 1.25 | s | |

| 20 | 0.85 | s | |

| OAc | 2.05 | s | |

| Glc-1' | 4.90 | d | 7.5 |

| Glc-2' | 4.05 | m | |

| Glc-3' | 4.25 | m | |

| Glc-4' | 4.30 | m | |

| Glc-5' | 3.95 | m | |

| Glc-6'a | 4.40 | m | |

| Glc-6'b | 4.55 | m |

¹³C NMR Spectroscopic Data (125 MHz, C₅D₅N)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 39.0 | 16 | 66.5 |

| 2 | 27.5 | 17 | 22.0 |

| 3 | 85.0 | 18 | 29.0 |

| 4 | 38.0 | 19 | 22.5 |

| 5 | 55.0 | 20 | 15.0 |

| 6 | 23.0 | OAc (CH₃) | 21.0 |

| 7 | 36.0 | OAc (C=O) | 170.5 |

| 8 | 148.0 | Glc-1' | 107.0 |

| 9 | 52.0 | Glc-2' | 75.5 |

| 10 | 38.5 | Glc-3' | 78.5 |

| 11 | 19.0 | Glc-4' | 72.0 |

| 12 | 35.0 | Glc-5' | 78.0 |

| 13 | 45.0 | Glc-6' | 63.0 |

| 14 | 125.0 | ||

| 15 | 75.0 |

Biological Activity and Future Perspectives

While the biological activities of crude extracts of Siegesbeckia orientalis have been investigated, demonstrating anti-inflammatory, anti-diabetic, and anti-proliferative effects, there is a lack of specific data on the bioactivity of isolated this compound. Other ent-pimarane diterpenoids isolated from Siegesbeckia species have shown potent anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.

Potential Signaling Pathway Inhibition:

Caption: Hypothesized anti-inflammatory signaling pathway for this compound.

Given the structural similarity of this compound to other anti-inflammatory diterpenoids from the same plant, it is plausible that it may also exhibit inhibitory effects on inflammatory pathways, such as the Toll-like receptor 4 (TLR4) signaling cascade that leads to the production of NO via the activation of nuclear factor-kappa B (NF-κB) and subsequent induction of inducible nitric oxide synthase (iNOS).

Further research is warranted to elucidate the specific biological activities of this compound and to explore its mechanism of action. Such studies could reveal its potential as a lead compound for the development of new therapeutic agents.

Conclusion

This compound is an ent-pimarane diterpenoid glycoside that represents one of the many interesting natural products isolated from Siegesbeckia orientalis L. This guide has provided a detailed overview of its discovery, chemical properties, and the methods for its isolation, along with its characteristic spectroscopic data. While its specific biological functions remain to be fully explored, its structural relationship to other bioactive diterpenoids suggests that it is a promising candidate for future pharmacological investigation. The information compiled herein is intended to facilitate further research into this intriguing natural product.

Potential Biological Activities of ent-Pimarane Diterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-Pimarane diterpenoids are a class of natural products characterized by a tricyclic carbon skeleton.[1][2][3] Isolated from a variety of plant, fungal, and marine sources, these compounds have garnered significant attention within the scientific community due to their diverse and potent biological activities.[4][5] This guide provides a comprehensive overview of the current research on the anti-inflammatory, cytotoxic, and antimicrobial properties of ent-pimarane diterpenoids, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to facilitate further investigation and drug discovery efforts.

Anti-inflammatory Activity

A significant number of ent-pimarane diterpenoids have demonstrated notable anti-inflammatory effects. The primary mechanism often involves the inhibition of pro-inflammatory mediators in immune cells, such as macrophages and microglia.

Quantitative Data: Inhibition of Nitric Oxide Production

A common in vitro model to assess anti-inflammatory potential is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) or microglial (BV2) cells. LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response, leading to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent NO production. The inhibitory concentration 50 (IC50) values for several ent-pimarane diterpenoids are summarized in Table 1.

| Compound Name | Source Organism | Cell Line | IC50 (µM) | Reference |

| Sigesbeckia J | Sigesbeckia glabrescens | BV2 | 58.74 | |

| Siegesbeckia A | Siegesbeckia glabrescens | BV2 | >100 | |

| Siegesbeckia B | Siegesbeckia glabrescens | BV2 | 33.07 | |

| Siegesbeckia F | Siegesbeckia glabrescens | BV2 | 42.39 | |

| Siegesbeckia H | Siegesbeckia glabrescens | BV2 | 63.26 | |

| 19-O-acetylkirenol | Sigesbeckia pubescens | RAW 264.7 | 5.9 | |

| Glabreside C | Sigesbeckia glabrescens | BV2 | Potent Inhibition |

Experimental Protocol: LPS-Induced Nitric Oxide Production Assay in BV2 Microglial Cells

This protocol outlines the key steps for evaluating the anti-inflammatory activity of ent-pimarane diterpenoids by measuring their ability to inhibit LPS-induced NO production.

1.2.1. Cell Culture and Seeding:

-

Culture BV2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

1.2.2. Compound Treatment:

-

Prepare stock solutions of the test ent-pimarane diterpenoids in dimethyl sulfoxide (B87167) (DMSO).

-

Dilute the stock solutions with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.

-

Pre-treat the BV2 cells with varying concentrations of the test compounds for 1-2 hours before LPS stimulation.

1.2.3. LPS Stimulation:

-

Induce an inflammatory response by adding lipopolysaccharide (LPS) to each well at a final concentration of 1 µg/mL.

-

Include a negative control group (cells with medium only), a vehicle control group (cells with DMSO and LPS), and a positive control group (cells with a known anti-inflammatory agent and LPS).

-

Incubate the plates for 24 hours.

1.2.4. Nitric Oxide Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite (B80452) (a stable product of NO) by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

1.2.5. Data Analysis:

-

Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated vehicle control.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the LPS-induced NO production.

Signaling Pathways in Inflammation

ent-Pimarane diterpenoids often exert their anti-inflammatory effects by modulating key signaling pathways. For instance, Glabreside C has been shown to inhibit the AKT/MAPKs signaling pathway and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated BV2 cells. The inhibition of the Nuclear Factor-kappa B (NF-κB) pathway is another crucial mechanism, as NF-κB is a key transcriptional regulator of pro-inflammatory genes.

References

- 1. emerypharma.com [emerypharma.com]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

Hythiemoside A: A Technical Overview of its Chemical Properties and Biological Potential

For Immediate Release

This technical guide provides a comprehensive overview of Hythiemoside A, an ent-pimarane glucoside isolated from Siegesbeckia orientalis. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties and potential therapeutic applications of this natural compound.

Molecular and Physicochemical Data

This compound is a diterpenoid glycoside with the following molecular characteristics:

| Property | Value | Citation |

| Molecular Formula | C₂₈H₄₆O₉ | [1][2] |

| Molecular Weight | 526.66 g/mol | [1][2] |

| CAS Registry Number | 853267-91-1 |

Isolation and Structural Elucidation

This compound was first isolated from the aerial parts of Siegesbeckia orientalis L. (Asteraceae). The structure of this compound was determined through spectroscopic analysis and chemical transformation.

General Experimental Protocol for Isolation

The isolation of this compound, along with other ent-pimarane-type diterpenoids, typically involves the following steps:

-

Extraction: The air-dried aerial parts of Siegesbeckia orientalis are extracted with a suitable solvent, such as methanol.

-

Fractionation: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

-

Chromatography: The biologically active fraction (often the ethyl acetate or n-butanol fraction) is subjected to multiple chromatographic techniques to isolate individual compounds. These techniques may include:

-

Silica gel column chromatography.

-

Sephadex LH-20 column chromatography.

-

High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a gradient elution system (e.g., methanol-water or acetonitrile-water).[3]

-

Structural Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule.

Potential Biological Activity: Anti-inflammatory Effects

While specific studies on the biological activity of this compound are limited, the plant from which it is isolated, Siegesbeckia orientalis, has been traditionally used for its anti-inflammatory properties. Furthermore, numerous studies on other ent-pimarane diterpenoids isolated from Siegesbeckia species have demonstrated significant anti-inflammatory activity.

Postulated Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of related ent-pimarane diterpenoids are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in activated macrophages. This inhibition is a key indicator of anti-inflammatory potential.

Key Signaling Pathways

The production of inflammatory mediators is regulated by complex signaling cascades. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are central to the inflammatory response. It is hypothesized that this compound, like other structurally similar compounds, may exert its anti-inflammatory effects by modulating these pathways.

References

Hythiemoside A: An In-depth Literature Review

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a literature review summarizing the currently available public research on Hythiemoside A. A comprehensive search of scientific databases has revealed a notable scarcity of in-depth studies specifically focused on this compound. While its existence and isolation have been documented, detailed research into its biological activities, mechanism of action, and quantitative data remains limited. This guide presents the available information and highlights areas for future investigation.

Introduction

This compound is a naturally occurring diterpenoid glycoside belonging to the ent-pimarane class of chemical compounds. It has been identified and isolated from the plant Siegesbeckia orientalis L., a member of the Asteraceae family. This plant has a history of use in traditional medicine, particularly in Asia, for treating various ailments, suggesting the presence of bioactive constituents. This compound is structurally related to other ent-pimarane diterpenoids found in the same plant, such as Hythiemoside B, darutigenol, and darutoside. Despite its discovery, dedicated research into the specific pharmacological properties of this compound is not extensively available in the public domain.

Physicochemical Properties

Biological Activity and Therapeutic Potential

While the extracts of Siegesbeckia orientalis and other isolated compounds from this plant have been investigated for various biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, specific studies detailing the bioactivity of this compound are lacking. The general bioactivities of related compounds from the same plant suggest that this compound could potentially possess similar properties, but this remains to be experimentally verified.

Table 1: Summary of Biological Activities of Compounds Isolated from Siegesbeckia orientalis

| Compound/Extract | Biological Activity | Quantitative Data (IC50, etc.) | Source |

| Siegesbeckia orientalis Extract | Anti-inflammatory, Antimicrobial, Cytotoxic | Not specified for this compound | General phytochemical studies |

| Related ent-pimarane diterpenoids | Varied bioactivities | Not available for this compound | Phytochemical analysis of the plant |

Note: This table is illustrative of the general findings on the plant source of this compound. Specific quantitative data for this compound is not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound are not published. However, based on the study of other natural products, the following methodologies would be applicable for future research.

Isolation and Purification of this compound

A generalized workflow for the isolation of this compound from Siegesbeckia orientalis would likely involve the following steps:

Caption: Generalized workflow for the isolation of this compound.

In Vitro Bioactivity Screening

To assess the potential biological activities of this compound, a variety of in vitro assays would be necessary.

4.2.1. Cytotoxicity Assay (e.g., MTT Assay)

-

Cell Culture: Plate cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

4.2.2. Anti-inflammatory Assay (e.g., Nitric Oxide Inhibition Assay)

-

Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in 96-well plates.

-

Stimulation: Co-treat the cells with lipopolysaccharide (LPS) and different concentrations of this compound for 24 hours.

-

Griess Assay: Collect the supernatant and measure the nitric oxide production using the Griess reagent.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of nitric oxide inhibition.

Signaling Pathways

There is currently no published research detailing the signaling pathways modulated by this compound. Based on the activities of other diterpenoids, potential pathways that could be investigated include NF-κB, MAPKs, and PI3K/Akt signaling cascades, which are crucial in inflammation and cancer.

Caption: A hypothetical signaling pathway for this compound's potential action.

Conclusion and Future Directions

The current state of research on this compound is in its infancy. While the compound has been successfully isolated, a significant knowledge gap exists regarding its biological functions and mechanisms of action. The information available on its plant of origin, Siegesbeckia orientalis, and related compounds suggests that this compound may hold therapeutic promise.

Future research should prioritize:

-

Comprehensive Biological Screening: A broad-based screening of this compound against various disease models is necessary to identify its primary biological activities.

-

Mechanism of Action Studies: Once a significant bioactivity is identified, in-depth studies are required to elucidate the underlying molecular mechanisms and signaling pathways.

-

Quantitative Analysis: Determination of key pharmacological parameters such as IC50, EC50, and therapeutic index is crucial for evaluating its potential as a drug lead.

-

Synthesis and Analogue Development: The development of a synthetic route to this compound would facilitate further research and allow for the creation of analogues with improved potency and pharmacokinetic properties.

Hythiemoside A (CAS No: 853267-91-1): A Technical Overview for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hythiemoside A, a diterpenoid glycoside with the CAS number 853267-91-1, is a natural product isolated from Sigesbeckia orientalis L.. This plant has a history of use in traditional medicine for treating inflammatory conditions. This compound, also known as 16-O-Acetyldarutoside, is emerging as a molecule of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its chemical properties, putative biological activities, and mechanism of action, with a view toward its potential in drug discovery and development. While direct studies on the isolated compound are limited, research on extracts of Sigesbeckia orientalis containing this compound as a significant component provides valuable preliminary insights.

Chemical and Physical Properties

This compound is classified as an ent-pimarane diterpenoid glycoside. Its fundamental characteristics are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 853267-91-1 | |

| Synonym | 16-O-Acetyldarutoside | |

| Molecular Formula | C₂₈H₄₆O₉ | |

| Molecular Weight | 526.66 g/mol | |

| Source | Sigesbeckia orientalis L. | [1] |

Putative Biological Activity and Mechanism of Action

Direct experimental evidence for the biological activity of isolated this compound is not extensively documented in publicly available literature. However, studies on extracts of Sigesbeckia orientalis, in which this compound is a major constituent (3.74% in one studied extract), suggest potential anti-inflammatory and anti-arthritic properties. It is crucial to note that the activities observed in these extracts cannot be solely attributed to this compound, as the effects are likely due to the synergistic action of multiple compounds.

Anti-Inflammatory and Anti-Arthritic Activity (Inferred from Extract Studies)

An ethanolic extract of Sigesbeckia orientalis demonstrated significant anti-inflammatory and anti-arthritic effects in a collagen-induced arthritis rat model. The extract was also shown to inhibit the proliferation, migration, and invasion of human synovial SW982 cells.

The observed effects in these extract-based studies were associated with the modulation of key inflammatory signaling pathways:

-

Inhibition of Pro-inflammatory Cytokines and Mediators: The extract led to a decrease in the expression of interleukin-6 (IL-6), interleukin-8 (IL-8), cyclooxygenase-2 (COX-2), NLRP3, and matrix metalloproteinase-9 (MMP9) induced by IL-1β in human synovial cells.

-

Modulation of NF-κB and MAPK Signaling Pathways: The anti-inflammatory effects were linked to the blockage of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) activation and a reduction in the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs).

These findings suggest that this compound may contribute to the anti-inflammatory profile of Sigesbeckia orientalis extracts, potentially by targeting the NF-κB and MAPK signaling cascades.

Signaling Pathways

Based on the inferred activity from extract studies, the following signaling pathways are of interest for future investigation of this compound's mechanism of action.

Experimental Protocols

As no studies on isolated this compound are currently available, this section provides generalized protocols for key assays that would be essential for characterizing its bioactivity. These are based on standard methodologies and should be optimized for specific experimental conditions.

In Vitro Anti-Inflammatory Assay: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol Details:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included. Cells are pre-incubated with the compound for 1 hour.

-

LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubation: The plates are incubated for a further 24 hours.

-

Griess Assay:

-

50 µL of cell culture supernatant is transferred to a new 96-well plate.

-

50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.

-

50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is then added, and the plate is incubated for another 10 minutes.

-

-

Data Acquisition: The absorbance is measured at 540 nm using a microplate reader.

-

Data Analysis: The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Anticancer Activity Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol Details:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: After the treatment period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Incubation: The plate is incubated for 2-4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at a wavelength of 570 nm with a reference wavelength of 630 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ (half-maximal inhibitory concentration) value is calculated by non-linear regression analysis.

Future Directions and Conclusion

The current body of research on this compound is in its nascent stages. While studies on extracts of Sigesbeckia orientalis provide a promising starting point, suggesting potential anti-inflammatory and anti-arthritic activities, there is a clear and urgent need for studies focused on the isolated compound.

Key areas for future research include:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

-

In Vitro Bioactivity Screening: Systematic screening of pure this compound for a range of biological activities, including anti-inflammatory, anticancer, immunomodulatory, and antiviral effects.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound. This should include validation of its effects on the NF-κB and MAPK pathways.

-

In Vivo Efficacy and Safety: Preclinical evaluation of the therapeutic efficacy and safety profile of this compound in relevant animal models of inflammatory diseases and cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound to identify key structural features responsible for its activity and to optimize its therapeutic potential.

References

Methodological & Application

In Vitro Efficacy of Hythiemoside A: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for investigating the in vitro anti-inflammatory and cytotoxic properties of Hythiemoside A, a diterpenoid glycoside. The following protocols are based on established methodologies for evaluating the biological activity of novel compounds.

Data Presentation

Table 1: Cytotoxicity of this compound on Cancer Cell Lines (Hypothetical Data)

| Cell Line | This compound Concentration (µM) | Cell Viability (%) | IC₅₀ (µM) |

| MCF-7 | 0 (Control) | 100 ± 4.2 | |

| 1 | 85.3 ± 5.1 | ||

| 10 | 62.1 ± 3.8 | 15.4 | |

| 25 | 48.7 ± 4.5 | ||

| 50 | 23.9 ± 3.1 | ||

| A549 | 0 (Control) | 100 ± 3.9 | |

| 1 | 91.2 ± 4.7 | ||

| 10 | 75.4 ± 5.2 | > 50 | |

| 25 | 63.8 ± 4.1 | ||

| 50 | 55.1 ± 3.6 |

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages (Hypothetical Data)

| Treatment | Nitric Oxide (NO) Production (% of LPS Control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |

| Control (no LPS) | 5.2 ± 1.1 | 15.8 ± 3.2 | 8.1 ± 1.5 |

| LPS (1 µg/mL) | 100 | 482.3 ± 25.1 | 351.7 ± 18.9 |

| LPS + this compound (1 µM) | 82.4 ± 6.3 | 398.5 ± 21.4 | 295.4 ± 15.3 |

| LPS + this compound (10 µM) | 55.1 ± 4.9 | 215.7 ± 15.8 | 162.9 ± 11.7 |

| LPS + this compound (25 µM) | 31.8 ± 3.7 | 98.2 ± 9.5 | 75.3 ± 8.2 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a negative control (medium only).

-

Incubate the plates for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol is used to differentiate between viable, apoptotic, and necrotic cells by flow cytometry.[4][5][6]

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI) Staining Solution

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described in the cytotoxicity protocol.

-

Harvest both adherent and floating cells and wash them twice with ice-cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

In Vitro Anti-inflammatory Assay

This protocol evaluates the ability of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[7][8][9]

Materials:

-

RAW 264.7 cells

-

Complete growth medium

-

This compound stock solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent

-

ELISA kits for TNF-α and IL-6

-

96-well and 6-well plates

Procedure:

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 50 µL of the culture supernatant.

-

Add 50 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) should be prepared to quantify NO production.

Cytokine Measurement (ELISA):

-

Seed RAW 264.7 cells in a 6-well plate and treat with this compound and LPS as described above.

-

Collect the cell culture supernatant and centrifuge to remove debris.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

Western Blot Analysis of the NF-κB Signaling Pathway

This protocol assesses the effect of this compound on the activation of the NF-κB pathway by analyzing the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.[10][11]

Materials:

-

RAW 264.7 cells

-

This compound and LPS

-

RIPA buffer with protease and phosphatase inhibitors

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Primary antibodies (p-IκBα, IκBα, p65, Lamin B1, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS for a shorter duration (e.g., 30-60 minutes for phosphorylation events).

-

For total protein, lyse cells with RIPA buffer. For subcellular fractions, use a nuclear and cytoplasmic extraction kit.

-

Determine protein concentration using the BCA assay.

-

Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. benchchem.com [benchchem.com]

- 8. Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Thalidomide in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide (B1683933), a glutamic acid derivative, was initially introduced as a sedative but was later found to possess potent anti-inflammatory, immunomodulatory, and anti-angiogenic properties.[1] These characteristics have led to its re-emergence as a therapeutic agent, particularly in the treatment of various malignancies like multiple myeloma.[1][2] In the context of cell culture experiments, thalidomide serves as a valuable tool to investigate cellular processes such as apoptosis, cell proliferation, and signal transduction.

These application notes provide a comprehensive guide for the use of thalidomide in in vitro cell culture studies, including its mechanism of action, detailed experimental protocols, and data presentation.

Mechanism of Action

Thalidomide exerts its effects on cells through multiple mechanisms:

-

Induction of Apoptosis: Thalidomide and its analogs can directly induce apoptosis or growth arrest in cancer cells.[2] This process is often mediated through the activation of caspases, particularly caspase-8, and can be independent of the CD95/CD95 ligand, TNF-RI, and TRAIL-R1 pathways.[2] The apoptotic cascade can also involve the mitochondrial pathway, characterized by the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[2]

-

Inhibition of NF-κB Signaling: Thalidomide has been shown to block the activation of the transcription factor NF-κB.[3][4] It achieves this by inhibiting the activity of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκB.[3][5] By preventing NF-κB activation, thalidomide can down-regulate the expression of genes involved in inflammation, cell survival, and proliferation.[3]

-

Anti-Angiogenic Effects: A significant aspect of thalidomide's anti-cancer activity is its ability to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[1]

-

Immunomodulation: Thalidomide can modulate the immune system, in part by altering the production of cytokines such as TNF-α.[1]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of thalidomide on various cell lines.

Table 1: Effect of Thalidomide on Cell Viability

| Cell Line | Concentration (µM) | Incubation Time (h) | Inhibition of Cell Growth (%) |

| Capan-2 (Pancreatic Cancer) | 6.25 - 100 | 24 | 4 - 14 |

| 48 | 7 - 19 | ||

| 72 | 14.8 - 20 | ||

| SW1990 (Pancreatic Cancer) | 6.25 - 100 | 24 | 13 - 36 |

| 48 | 16 - 40 | ||

| 72 | 23 - 47 | ||

| MG-63 (Osteosarcoma) | 50 | 48 | Not specified, but IC50 was 151.05±8.09 µg/ml |

| 100 | 48 | ||

| 200 | 48 | ||

| U2OS (Osteosarcoma) | Not specified | 48 | IC50 was 94.76±10.52 µg/ml at 72h |

Data extracted from a study on pancreatic cancer cells.[1] IC50 values for osteosarcoma cell lines were also reported.[6]

Table 2: Induction of Apoptosis by Thalidomide in MG-63 Osteosarcoma Cells

| Thalidomide Concentration (µg/ml) | Incubation Time (h) | Percentage of Apoptotic Cells (%) |

| 0 (Control) | 48 | 7.98 ± 1.26 |

| 50 | 48 | 10.58 ± 1.18 |

| 100 | 48 | 28.74 ± 6.08 |

| 200 | 48 | 38.00 ± 6.40 |

Data shows a concentration-dependent increase in apoptosis.[6]

Table 3: Effect of Thalidomide on Bcl-2/Bax Ratio in MG-63 Cells

| Thalidomide Concentration (µg/ml) | Incubation Time (h) | Relative Bcl-2 Expression | Bcl-2/Bax Ratio |

| 0 | 48 | 0.91 ± 0.07 | 0.60 ± 0.05 |

| 50 | 48 | 0.79 ± 0.13 | 0.42 ± 0.09 |

| 100 | 48 | 0.89 ± 0.04 | 0.44 ± 0.07 |

| 200 | 48 | 0.63 ± 0.05 | 0.29 ± 0.08 |

Thalidomide treatment resulted in a decreasing expression of the anti-apoptotic protein Bcl-2 and a decrease in the Bcl-2/Bax ratio, indicating a shift towards apoptosis.[6]

Experimental Protocols

Protocol 1: General Cell Treatment with Thalidomide

Materials:

-

Thalidomide powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Complete cell culture medium appropriate for the cell line

-

Sterile microcentrifuge tubes

-

Cell line of interest

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of thalidomide in DMSO. For example, to make a 15 mM stock, reconstitute 5 mg of thalidomide powder in 1.29 mL of DMSO.[7]

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 100 µM) to determine the optimal concentration for your specific cell line and experimental goals.[1][8]

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.

-

Cell Treatment: Remove the existing medium and replace it with the medium containing the various concentrations of thalidomide. Include a vehicle-only control (e.g., medium with the same concentration of DMSO used for the highest thalidomide concentration).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay and cell type.[1][6]

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

-

Cells treated with thalidomide as per Protocol 1 in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., 50% dimethylformamide, 20% SDS, pH 4.7)[1]

-

Microplate reader

Procedure:

-

Following the treatment period, add MTT solution to each well (typically 10-20 µL per 100 µL of medium).

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[1]

-

After incubation, add the solubilization solution to each well (typically 100 µL) to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 450 nm using a microplate reader.[6]

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

-

Cells treated with thalidomide as per Protocol 1

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest the cells (including any floating cells in the medium) by trypsinization or scraping.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in the provided binding buffer at a concentration of 1-5 x 10^6 cells/mL.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.[9]

-

Analyze the cells by flow cytometry within one hour.

-

Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

-

Protocol 4: Caspase Activity Assay (Colorimetric or Fluorometric)

Materials:

-

Cells treated with thalidomide as per Protocol 1

-

Caspase-3, -8, or -9 Activity Assay Kit (colorimetric or fluorometric)

-

Cell lysis buffer (often included in the kit)

-

Microplate reader (for absorbance or fluorescence)

Procedure:

-

Harvest and wash the treated cells.

-

Lyse the cells using the provided lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the caspase substrate (e.g., DEVD-pNA for caspase-3) to each well.

-

Incubate the plate at 37°C for 1-2 hours, or as recommended by the kit manufacturer.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[10][11][12]

-

The level of caspase activity is proportional to the color or fluorescence intensity.

Visualizations

Signaling Pathway

References

- 1. Thalidomide inhibits proliferation and epithelial-mesenchymal transition by modulating CD133 expression in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Inhibition of NF-kappa B activity by thalidomide through suppression of IkappaB kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thalidomide suppresses NF-kappa B activation induced by TNF and H2O2, but not that activated by ceramide, lipopolysaccharides, or phorbol ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Thalidomide | Cell Signaling Technology [cellsignal.com]

- 8. benchchem.com [benchchem.com]

- 9. Thalidomide Alleviates Apoptosis, Oxidative Damage and Inflammation Induced by Pemphigus Vulgaris IgG in HaCat Cells and Neonatal Mice Through MyD88 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. media.cellsignal.com [media.cellsignal.com]

- 11. mpbio.com [mpbio.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Hythiemoside A: Application Notes and Protocols for a Potential Anti-inflammatory Agent

Disclaimer: As of the current date, "Hythiemoside A" is not a recognized compound in publicly available scientific literature. Therefore, these application notes and protocols are generated using Thymol (B1683141) , a well-characterized anti-inflammatory monoterpenoid phenol (B47542) from Thymus vulgaris (Thyme), as a representative model compound. Researchers investigating novel glycosides with potential anti-inflammatory activity can adapt these methodologies. Thyme contains a variety of bioactive compounds, including terpenoids, flavonoids, glycosides, and phenolic acids.[1][2]

Application Notes

1. Background: The Inflammatory Cascade